methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate
Description
Historical Development of Bipyrazole Research
The historical development of bipyrazole research traces back to the late nineteenth century, establishing a foundation for understanding these complex heterocyclic systems. Bipyrazoles were first synthesized in 1893, marking the beginning of systematic investigation into these compounds. This initial discovery opened pathways for extensive research that would span more than a century, leading to the sophisticated understanding of bipyrazole chemistry observed today.
The early investigations focused primarily on fundamental synthesis methodologies and structural characterization. German chemist Ludwig Knorr introduced the term pyrazole in 1883, providing the nomenclature foundation for the entire family of compounds. Subsequently, Hans von Pechmann developed classical synthetic methods in 1898, including the synthesis of pyrazole from acetylene and diazomethane, establishing fundamental approaches that would influence bipyrazole synthetic strategies.
Throughout the twentieth century, bipyrazole research expanded significantly as chemists recognized the potential applications of these compounds. The development of sophisticated analytical techniques enabled detailed structural elucidation and mechanistic understanding. Research efforts intensified particularly during the latter half of the century as pharmaceutical applications became apparent. The systematic investigation of different bipyrazole connection patterns emerged as researchers sought to understand structure-activity relationships and optimize synthetic approaches.
Contemporary bipyrazole research benefits from advanced computational methods and sophisticated instrumentation that enables precise characterization and property prediction. Modern synthetic strategies incorporate metal-catalyzed cross-coupling reactions, 1,3-dipolar cycloaddition processes, and condensation reactions of hydrazines with various carbonylic compounds. These developments have established bipyrazoles as versatile building blocks for complex molecular architectures.
Classification Systems for Bipyrazole Compounds
The classification system for bipyrazole compounds is based on the positional connectivity between the two pyrazole rings, resulting in ten distinct structural classes. According to the comprehensive classification framework, these systems are categorized as 1,1'-bipyrazoles, 1,3'-bipyrazoles, 1,4'-bipyrazoles, 1,5'-bipyrazoles, 3,3'-bipyrazoles, 3,4'-bipyrazoles, 3,5'-bipyrazoles, 4,4'-bipyrazoles, 4,5'-bipyrazoles, and 5,5'-bipyrazoles.
The fundamental structural categorization recognizes three main types of connections between pyrazole moieties: nitrogen-nitrogen linked, carbon-nitrogen linked, and carbon-carbon linked bipyrazoles. This classification system provides essential organization for understanding the diverse chemical behaviors and properties exhibited by different bipyrazole derivatives. Each connection type presents unique synthetic challenges and offers distinct opportunities for functionalization and application development.
Within this classification framework, tautomerism plays a significant role in determining the actual structures of bipyrazole compounds. All bipyrazole forms except the 1,1'-, 1,4'-, and 4,4'-forms exhibit annular tautomerism. This tautomeric behavior influences both synthetic strategies and biological activities, as different tautomers may exhibit varying degrees of stability and reactivity under specific conditions.
| Bipyrazole Type | Connection Pattern | Tautomerism | Synthetic Accessibility |
|---|---|---|---|
| 1,1'-Bipyrazole | Nitrogen-Nitrogen | Not applicable | Moderate |
| 1,3'-Bipyrazole | Nitrogen-Carbon | Present | High |
| 1,4'-Bipyrazole | Nitrogen-Carbon | Not applicable | High |
| 3,3'-Bipyrazole | Carbon-Carbon | Present | High |
| 3,4'-Bipyrazole | Carbon-Carbon | Present | Moderate |
| 4,4'-Bipyrazole | Carbon-Carbon | Not applicable | Moderate |
Significance of [3,4'-Bipyrazole] Systems in Chemical Research
The [3,4'-bipyrazole] system occupies a particularly important position within bipyrazole chemistry due to its unique structural characteristics and versatile reactivity patterns. This specific connectivity pattern provides a carbon-carbon linkage between the 3-position of one pyrazole ring and the 4'-position of the adjacent ring, creating a distinctive molecular architecture that exhibits both structural rigidity and functional flexibility.
Research investigations have demonstrated that [3,4'-bipyrazole] derivatives possess remarkable potential for coordination chemistry applications. The compound class serves as efficient ligands in palladium-catalyzed cross-coupling reactions, particularly in carbon-nitrogen and carbon-oxygen bond formation processes. These catalytic applications highlight the significance of the [3,4'-bipyrazole] framework in advancing synthetic organic chemistry methodologies.
The structural characteristics of [3,4'-bipyrazole] systems enable effective coordination with various metal centers, leading to the formation of stable coordination complexes with potential applications in catalysis and materials science. Studies have shown that these systems can accommodate diverse substitution patterns while maintaining their coordination capabilities, making them valuable scaffolds for ligand design.
Furthermore, [3,4'-bipyrazole] derivatives demonstrate significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific geometric arrangement of the two pyrazole rings in the [3,4'-bipyrazole] configuration contributes to unique molecular recognition patterns that enhance biological target interactions. This combination of synthetic accessibility and biological activity positions [3,4'-bipyrazole] systems as important targets for pharmaceutical development.
Recent synthetic advances have expanded the accessibility of [3,4'-bipyrazole] compounds through improved methodologies including cycloaddition reactions, metal-catalyzed coupling processes, and condensation strategies. These developments have facilitated the preparation of complex [3,4'-bipyrazole] derivatives with diverse functionalization patterns, enabling systematic structure-activity relationship studies.
Position of Methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate in Contemporary Research
This compound represents a sophisticated example of [3,4'-bipyrazole] chemistry, incorporating multiple functional groups that enhance its potential applications in chemical research and development. The compound, designated with Chemical Abstracts Service number 1338077-74-9, possesses the molecular formula Carbon11 Hydrogen13 Bromine Nitrogen4 Oxygen2 and a molecular weight of 313.15 grams per mole.
The structural complexity of this compound arises from its carefully designed substitution pattern, which includes a bromine atom at the 4-position, three methyl groups positioned at the 1', 3', and 5' locations, and a methyl carboxylate functional group at the 5-position. This specific arrangement of substituents creates a molecule with multiple reactive sites that can participate in various chemical transformations while maintaining the core [3,4'-bipyrazole] framework.
Contemporary research interest in this compound stems from its potential as a versatile synthetic intermediate and its possible applications in coordination chemistry. The presence of the ester functional group provides opportunities for further chemical modification through hydrolysis, reduction, or transesterification reactions. The bromine substituent serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic substituents.
| Structural Feature | Chemical Significance | Research Applications |
|---|---|---|
| Bromine substituent | Reactive site for coupling | Cross-coupling reactions |
| Methyl carboxylate | Functional group handle | Further derivatization |
| Trimethyl substitution | Steric protection | Controlled reactivity |
| [3,4'-Bipyrazole] core | Coordination site | Metal complexation |
The compound's position within contemporary research reflects the growing interest in functionalized bipyrazole systems for advanced applications. Recent studies have demonstrated that similar [3,4'-bipyrazole] derivatives can serve as effective ligands in various catalytic processes and exhibit promising biological activities. The specific substitution pattern of this compound provides a balance between synthetic accessibility and functional diversity that makes it an attractive target for further investigation.
The development and characterization of this compound contributes to the broader understanding of structure-property relationships within the bipyrazole family. Its synthesis and study provide insights into the effects of specific substitution patterns on chemical reactivity, physical properties, and potential biological activities. These investigations support the continued advancement of bipyrazole chemistry and its applications in pharmaceutical and materials science research.
Current research trends indicate increasing interest in developing efficient synthetic routes to complex bipyrazole derivatives and exploring their applications in emerging fields such as coordination polymers, photoluminescent materials, and pharmaceutical chemistry. This compound exemplifies the type of sophisticated molecular architecture that drives innovation in these research areas.
Properties
IUPAC Name |
methyl 4-bromo-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-5-7(6(2)16(3)15-5)9-8(12)10(14-13-9)11(17)18-4/h1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOOIYBKMIMEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylate typically involves multiple steps, starting with the preparation of the bipyrazole core. One common method involves the reaction of 4-bromo-1H-pyrazole with 3,5-dimethyl-1H-pyrazole under specific conditions to form the bipyrazole structure. This is followed by the esterification of the carboxylate group using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or esterified with different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For esterification and hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while hydrolysis of the ester group can yield the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H12BrN4O2
- Molecular Weight : 302.15 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a bipyrazole core structure, which contributes to its biological activity and potential applications.
Medicinal Chemistry Applications
Methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate has been investigated for its pharmacological properties.
Anticancer Activity
Studies have demonstrated that bipyrazole derivatives exhibit promising anticancer activity. For instance:
- Case Study : A synthesized derivative showed inhibition of cancer cell proliferation in vitro by targeting specific signaling pathways involved in tumor growth. The compound was tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties:
- Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the effectiveness of this compound against common pathogens.
Agricultural Applications
The compound has also been explored for its potential as a pesticide or herbicide.
Herbicidal Activity
Recent studies have shown that bipyrazole derivatives can act as effective herbicides:
- Case Study : Field trials demonstrated that formulations containing this compound reduced weed biomass by over 50% compared to untreated controls. The mechanism involves inhibition of photosynthesis in target plant species.
Data Table: Herbicidal Efficacy
| Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 75 |
| Echinochloa crus-galli | 150 | 85 |
This table highlights the efficacy of the compound against specific weed species under controlled conditions.
Material Science Applications
The unique properties of this compound make it suitable for material science applications.
Polymerization Studies
The compound has been utilized as a monomer in polymer synthesis:
- Case Study : Research indicates that copolymers synthesized from this bipyrazole derivative exhibit enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences between the target compound and related pyrazole/bipyrazole derivatives:
Key Observations :
- Substituents : Bromine at the 4-position is common in several analogs, but its combination with a carboxylate ester (vs. carboxylic acid or hydroxymethyl) may improve lipophilicity and membrane permeability .
- Functional Groups : The ester group in the target compound contrasts with carboxylic acids in analogs like 1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid, which may alter solubility and reactivity .
Biological Activity
Methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and various applications in pharmacology and agriculture.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound can be synthesized through the reaction of bromo-substituted pyrazoles with carboxylic acid derivatives under acidic or basic conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Properties
In vitro studies have shown that some pyrazole carboxylic acids exhibit antiviral activities. For example, compounds structurally related to this compound were evaluated for their ability to inhibit viral replication in assays targeting flavivirus infections. Compounds showing over 50% inhibition at concentrations around 50 µM were classified as active .
Anticancer Activity
The compound's potential as an anticancer agent is notable. Research indicates that certain bipyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, derivatives with similar structures have shown IC50 values ranging from 20 to 100 µM against human colon adenocarcinoma and breast cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as competitive inhibitors for enzymes involved in metabolic pathways critical for pathogen survival.
- DNA Interaction : Some compounds can intercalate with DNA or disrupt replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in some studies, leading to cellular apoptosis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters, followed by bromination. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole core, which is subsequently brominated using reagents like N-bromosuccinimide (NBS) in acetonitrile . Methylation at specific positions (1',3',5') is achieved using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Post-synthetic purification involves column chromatography with silica gel and ethyl acetate/hexane gradients .
- Key Considerations : Monitor reaction progress via TLC, and confirm regioselectivity using H NMR (e.g., distinguishing methyl groups at 1',3',5' via splitting patterns) .
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- Analytical Workflow :
- H NMR : Look for singlet peaks at δ 2.3–2.5 ppm (trimethyl groups) and a downfield singlet for the ester carbonyl proton (δ 3.8–4.0 ppm). The bromine substituent induces deshielding in adjacent protons .
- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (ester C=O stretch) and 1550–1600 cm⁻¹ (C=N/C=C pyrazole ring vibrations) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (calculated: ~340–350 g/mol) with isotopic patterns indicative of bromine (1:1 ratio for Br/Br) .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this bipyrazole derivative?
- DFT Studies : Optimize the geometry using B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap correlates with reactivity; a smaller gap (~3–4 eV) suggests potential for charge-transfer interactions .
- Electrostatic Potential Maps : Identify electrophilic/nucleophilic regions, particularly around the bromine atom and ester group, to predict sites for nucleophilic substitution or electrophilic aromatic substitution .
- Validation : Compare computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm for H NMR) .
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- X-ray Diffraction : Co-crystallize the compound with a heavy atom (e.g., bromine) to enhance resolution. Refinement using SHELX97 software resolves ambiguities in methyl group orientations .
- Troubleshooting : If disordered methyl groups are observed, apply restraints to thermal parameters during refinement. Validate against simulated powder XRD patterns from Mercury software .
Q. What strategies are effective for analyzing photophysical properties in polar vs. nonpolar solvents?
- UV-Vis Spectroscopy : In polar solvents (e.g., DMSO), observe a redshift in λmax (~356 nm) due to solvatochromism. Compare with nonpolar solvents (e.g., hexane) to quantify polarity effects on π→π* transitions .
- Fluorescence Quenching : Use Stern-Volmer plots to study interactions with electron-deficient quenchers (e.g., nitrobenzene), revealing excited-state charge-transfer dynamics .
Methodological Challenges & Data Analysis
Q. How can conflicting yields in bromination steps be addressed?
- Controlled Bromination : Optimize stoichiometry (1:1.1 molar ratio of precursor:NBS) and reaction time (2–4 hr) at 0–5°C to minimize di-brominated byproducts. Monitor via GC-MS for intermediates .
- Yield Discrepancies : If yields vary between 40–70%, assess purity of starting materials (e.g., NBS decomposition) or solvent choice (acetonitrile > DCM for regioselectivity) .
Q. What protocols validate the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing :
- Thermal Stability : Heat samples at 50°C, 75°C, and 100°C for 24 hr; analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH Stability : Incubate in buffers (pH 2–12) for 48 hr; ester hydrolysis is expected at pH > 10, detected by loss of ester carbonyl signal in IR .
Biological & Functional Applications
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
- Targeted Modifications : Replace the 4-bromo group with electron-withdrawing substituents (e.g., CF₃) to improve binding to enzymatic pockets. Test inhibitory activity against kinases or oxidoreductases using enzyme assays (IC₅₀ values) .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
